molecular formula C11H12N2 B2472737 3-[(1H-Pyrrol-1-yl)methyl]aniline CAS No. 107484-32-2

3-[(1H-Pyrrol-1-yl)methyl]aniline

Cat. No. B2472737
CAS RN: 107484-32-2
M. Wt: 172.231
InChI Key: LTJLXUVLHUXSRX-UHFFFAOYSA-N
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Description

“3-[(1H-Pyrrol-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 107484-32-2 . It has a molecular weight of 172.23 . The IUPAC name for this compound is 3-(1H-pyrrol-1-ylmethyl)aniline .


Molecular Structure Analysis

The InChI code for “3-[(1H-Pyrrol-1-yl)methyl]aniline” is 1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Electroluminescence Application

A study by Vezzu et al. (2010) explored the use of various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and N,N-di(3-(4-methyl-1H-pyrazol-1-yl)phenyl)aniline, in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes. These complexes, particularly Complex 1, demonstrated notable performance when incorporated into organic light-emitting diode (OLED) devices, showcasing high external quantum efficiency. This implies potential applications of similar aniline derivatives in OLED technology and related electroluminescent applications (Vezzu et al., 2010).

Synthesis of Schiff Bases and Antimicrobial Agents

Research by Charles et al. (2020) and Hublikar et al. (2019) indicates the synthesis of Schiff bases using compounds including N-((1H-pyrrol-2-yl)methylene)aniline. These Schiff bases exhibited significant antimicrobial activity against various bacteria and fungi. This suggests that derivatives of 3-[(1H-Pyrrol-1-yl)methyl]aniline could be utilized in developing new antimicrobial agents and studying their efficacy (Charles et al., 2020); (Hublikar et al., 2019).

Electrochemical Polymerization and Conductivity

Sekiguchi et al. (2003) and Jovanović et al. (2000) discuss the electrochemical polymerization of aniline and its derivatives, including pyrrole, for creating polymer films with enhanced electroconductivity. These studies highlight the potential of using 3-[(1H-Pyrrol-1-yl)methyl]aniline derivatives in the development of conductive polymers, which could have applications in electronic devices and materials science (Sekiguchi et al., 2003); (Jovanović et al., 2000).

Crystal Structure Analysis

The works of Su et al. (2013) and others on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogues provide insights into the crystal structure and molecular interactions of these compounds. Understanding these structural aspects can be crucial in the design and synthesis of new materials and compounds with specific properties (Su et al., 2013).

Synthesis of Novel Compounds and Catalysts

The synthesis of new compounds using aniline derivatives, such as the work done by Bayat et al. (2017) and Rotas et al. (2020), shows the versatility of these compounds in creating diverse chemical structures. These synthesized compounds could be pivotal in the development of new catalysts, pharmaceuticals, or materials with unique properties (Bayat et al., 2017); (Rotas et al., 2020).

properties

IUPAC Name

3-(pyrrol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h1-8H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJLXUVLHUXSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1H-Pyrrol-1-yl)methyl]aniline

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